头孢维欣钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

头孢维星钠是一种第三代头孢类抗生素,主要用于兽医学。 它以商品名Convenia出售,用于治疗由巴氏杆菌、中间葡萄球菌和犬链球菌等细菌引起的猫和狗的皮肤感染 . 头孢维星钠以其长效特性而著称,可单次给药,确保依从性并降低漏服的风险 .

科学研究应用

头孢维星钠广泛用于兽医学,用于治疗猫和狗的皮肤感染 . 其长效特性使其在确保治疗方案的依从性方面特别有用。

作用机制

头孢维星钠通过干扰细菌细胞壁的合成发挥其抗菌作用。 它与青霉素结合蛋白 (PBP) 结合,青霉素结合蛋白 (PBP) 对细胞壁合成至关重要,导致细胞死亡 . 由于其高蛋白质结合特性,头孢维星钠对某些细菌无效,例如假单胞菌和肠球菌 .

生化分析

Biochemical Properties

Cefovecin sodium interacts with penicillin-binding proteins in bacterial cell walls, blocking cell wall synthesis and resulting in cell death . This interaction is key to its role in biochemical reactions. It is highly protein-bound and has a long duration of activity .

Cellular Effects

Cefovecin sodium exerts its effects on various types of cells, particularly bacterial cells. It inhibits cell wall mucopeptide synthase, thereby hindering cell wall mucopeptide synthesis, causing bacterial cell wall defects, bacterial expansion, and lysis . This impacts cellular function, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Cefovecin sodium involves binding to penicillin-binding proteins in the bacterial cell wall. This binding inhibits the synthesis of the bacterial cell wall, leading to cell death . It does not affect species of Pseudomonas or Enterococcus due to its high protein-binding .

Temporal Effects in Laboratory Settings

The antimicrobial effects of Cefovecin sodium last for 14 days following administration . Over time, the presence of subtherapeutic concentrations after the resolution of infections is associated with the development of resistance in microbes .

Dosage Effects in Animal Models

In drug studies, Cefovecin sodium administered to dogs was 92.4% effective against skin infections at the recommended dosage . In cats, it was 96.8% effective against skin infections . The effects of the product vary with different dosages in animal models, and high doses may lead to adverse effects .

Metabolic Pathways

Cefovecin sodium is involved in the metabolic pathway that disrupts bacterial cell wall synthesis . It binds to penicillin-binding proteins, which are enzymes involved in the final step of cell wall biosynthesis .

Transport and Distribution

Cefovecin sodium is administered via subcutaneous injection . It is highly protein-bound, which may influence its transport and distribution within cells and tissues .

Subcellular Localization

As an antibiotic, Cefovecin sodium does not have a specific subcellular localization within animal cells. Within bacterial cells, it targets the cell wall, specifically the penicillin-binding proteins involved in cell wall synthesis .

准备方法

头孢维星钠的合成涉及几个步骤。 一种方法包括使四氢呋喃头孢化合物与MAEM化合物反应 . 另一个过程包括在N,N-二异丙基乙胺 (DIPEA)存在下用甲磺酰氯处理2-(Z)-甲氧基亚氨基-2-(2-三苯甲基氨基噻唑-4-基)乙酸盐酸盐以生成甲磺酸酯化合物。 然后将该化合物与头孢化合物缩合,然后脱保护和水解得到头孢维星钠 . 工业生产方法侧重于优化这些反应,以提高产量和纯度,同时降低生产成本 .

化学反应分析

相似化合物的比较

头孢维星钠属于头孢类抗生素,其中包括其他化合物,例如头孢曲松、头孢噻肟和头孢他啶 . 与这些抗生素相比,头孢维星钠的独特之处在于其长效特性,可单次给药 . 这一特性使其在兽医学中尤其有利,因为在兽医学中,确保治疗方案的依从性可能具有挑战性。

属性

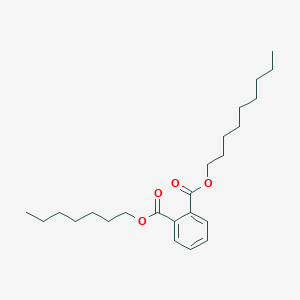

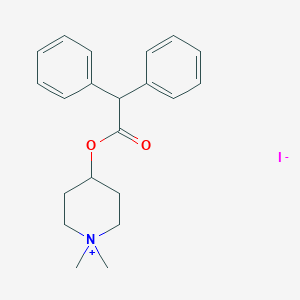

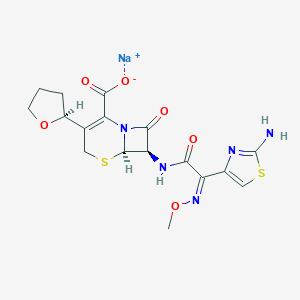

CAS 编号 |

141195-77-9 |

|---|---|

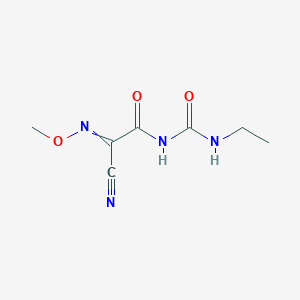

分子式 |

C17H19N5NaO6S2 |

分子量 |

476.5 g/mol |

IUPAC 名称 |

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/b21-10-;/t9-,11+,15+;/m0./s1 |

InChI 键 |

KFMRMRJGHFUFOV-VQWMGBAQSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)[O-].[Na+] |

手性 SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O.[Na] |

规范 SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O.[Na] |

同义词 |

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[(2S)-tetrahydro-2-furanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt (1:1); [6R-[3(S*),6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]am |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。